molecular formula C17H12O3 B14743363 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione CAS No. 5446-64-0

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione

Cat. No.: B14743363
CAS No.: 5446-64-0
M. Wt: 264.27 g/mol
InChI Key: VSUXZRJOAIUBQU-UHFFFAOYSA-N
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Description

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring system that includes both furan and indene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine. This method is advantageous due to its operational simplicity, the use of commercially available starting materials, and the efficient usage of all reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization are likely applied to scale up the synthesis. This includes the use of environmentally benign solvents, catalysts, and energy-efficient processes.

Chemical Reactions Analysis

Types of Reactions

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly on the phenyl ring and the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the furan moiety.

Scientific Research Applications

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]furan derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Furan derivatives: Compounds like 2-furoic acid and furfural are simpler analogs with distinct properties and applications.

Uniqueness

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

5446-64-0

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

8b-phenyl-3,3a-dihydroindeno[1,2-b]furan-2,4-dione

InChI

InChI=1S/C17H12O3/c18-15-10-14-16(19)12-8-4-5-9-13(12)17(14,20-15)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

VSUXZRJOAIUBQU-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)C3=CC=CC=C3C2(OC1=O)C4=CC=CC=C4

Origin of Product

United States

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